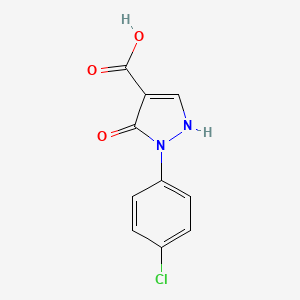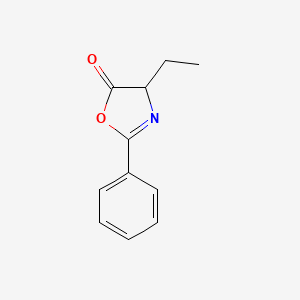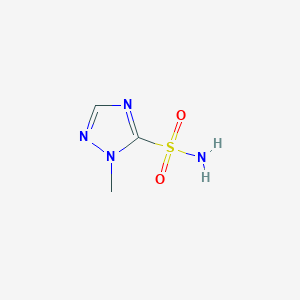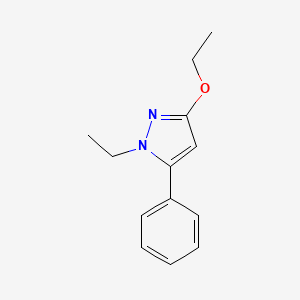![molecular formula C12H14N2 B12890551 4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine is an organic compound that features a pyrrolidine ring attached to a cyclopenta[b]pyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with a suitable cyclopenta[b]pyridine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors and multistage purification processes, including distillation and crystallization, are common to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Pyrrolidin-1-yl)pyridine
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
Uniqueness
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific steric and electronic characteristics .
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-pyrrolidin-1-yl-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C12H14N2/c1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12/h3,5-7H,1-2,4,8-9H2 |
InChI-Schlüssel |
PVKRBIILRLHBHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C3CC=CC3=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)




![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)


![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)


![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
